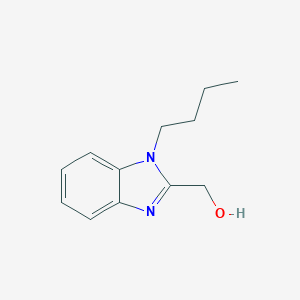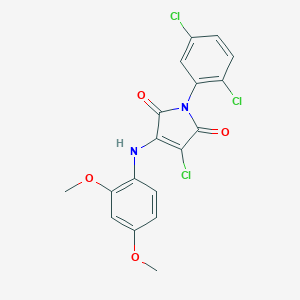
(E)-4-(2-cyano-3-(4-méthoxyphényl)acrylamido)benzoate de butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.4g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
J’ai effectué plusieurs recherches pour recueillir des informations sur les applications de recherche scientifique du « (E)-4-(2-cyano-3-(4-méthoxyphényl)acrylamido)benzoate de butyle ». Voici un résumé des conclusions :
Synthèse de composés biologiquement actifs
Ce composé sert de matière première importante pour la synthèse de 2-propénoyamides et de 2-propénoates biologiquement et pharmacologiquement importants, qui ont des applications potentielles en chimie médicinale .
Agents anticancéreux
Des composés apparentés ont été utilisés dans la synthèse d’agents anticancéreux, ce qui suggère que « this compound » pourrait également avoir des applications dans ce domaine .
Activité antimicrobienne
Certains dérivés ont montré une efficacité en tant qu’agents antimicrobiens, indiquant des applications possibles dans la lutte contre les infections bactériennes et fongiques .
Activité analgésique
Des composés présentant des structures similaires ont été étudiés pour leurs propriétés analgésiques, ce qui pourrait impliquer une utilisation potentielle dans la gestion de la douleur .
Agents anti-inflammatoires
La similitude structurale avec d’autres composés connus pour leurs effets anti-inflammatoires suggère des applications possibles dans la réduction de l’inflammation .
Science des matériaux
Des dérivés de composés apparentés ont été utilisés en science des matériaux, par exemple dans la fabrication de diodes électroluminescentes (DEL) .
Propriétés
IUPAC Name |
butyl 4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-4-13-28-22(26)17-7-9-19(10-8-17)24-21(25)18(15-23)14-16-5-11-20(27-2)12-6-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25)/b18-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYSEJZRTDAKNB-NBVRZTHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B362977.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362982.png)

acetate](/img/structure/B362995.png)



![(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B363005.png)




![4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B363043.png)
![2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B363051.png)
